molecular formula C8H7IO2 B1302337 4-Iodo-3-methylbenzoic acid CAS No. 52107-87-6

4-Iodo-3-methylbenzoic acid

Cat. No.: B1302337
CAS No.: 52107-87-6
M. Wt: 262.04 g/mol
InChI Key: DKMIWBBIVNNAMG-UHFFFAOYSA-N
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Description

4-Iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7IO2. It is characterized by the presence of an iodine atom at the fourth position and a methyl group at the third position on the benzene ring, along with a carboxylic acid group. This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Scientific Research Applications

4-Iodo-3-methylbenzoic acid is utilized in several scientific research fields:

Safety and Hazards

4-Iodo-3-methylbenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be used when handling this chemical .

Future Directions

As for the future directions, 4-Iodo-3-methylbenzoic acid will continue to be used in various chemical reactions and syntheses. Its use in the preparation of compounds like SGIMB and Boc-SGMIB suggests potential applications in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-methylbenzoic acid typically involves a multi-step reaction. One common method starts with the nitration of 4-methylbenzoic acid to form 4-nitro-3-methylbenzoic acid. This intermediate is then reduced to 4-amino-3-methylbenzoic acid, which undergoes diazotization followed by iodination to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, diazotization, and iodination, with careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Coupling: Palladium catalysts with boronic acids under mild conditions.

Major Products:

    Substitution: Various substituted benzoic acids.

    Reduction: 4-iodo-3-methylbenzyl alcohol.

    Coupling: Biaryl compounds with diverse functional groups.

Comparison with Similar Compounds

  • 3-Iodo-4-methylbenzoic acid
  • 2-Iodo-3-methylbenzoic acid
  • 4-Iodo-2-methylbenzoic acid

Comparison: 4-Iodo-3-methylbenzoic acid is unique due to the specific positioning of the iodine and methyl groups, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in substitution and coupling reactions .

Properties

IUPAC Name

4-iodo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMIWBBIVNNAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363985
Record name 4-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-87-6
Record name 4-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20 g (0.132 mol) of 3-methyl-4-aminobenzoic acid and 175 ml of sulfuric acid (20%) were introduced into a three-necked flask. At -10° C., a solution of 11.9 g (0.172 mol) of sodium nitrite in 50 ml of water was added dropwise and the mixture was stirred for two hours. This solution was introduced dropwise via a dropping funnel cooled to -5° C. into a solution of 35 g (0.211 mol) of potassium iodide, 35.2 g (0.185 mol) of copper iodide and 175 ml of sulfuric acid (20%). The mixture was stirred for eight hours, and the reaction medium filtered. The solids obtained were dissolved in ethyl acetate, washed with water and then with a sodium sulfite solution, dried over magnesium sulfate and evaporated. 24.4 g (70%) of 3-methyl-4-iodobenzoic acid of melting point 205°-210° C. were recovered.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Three
Quantity
35.2 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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